molecular formula C9H12S B2423803 1-Phenylpropane-1-thiol CAS No. 76877-93-5

1-Phenylpropane-1-thiol

Cat. No.: B2423803
CAS No.: 76877-93-5
M. Wt: 152.26
InChI Key: WKTSFRBEJWLNKI-UHFFFAOYSA-N
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Description

1-Phenylpropane-1-thiol is an organic compound with the molecular formula C9H12S. It is a thiol, characterized by the presence of a sulfur atom bonded to a hydrogen atom and a phenylpropane group. This compound is known for its distinctive odor and is used in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenylpropane-1-thiol can be synthesized through several methods. One common approach involves the reaction of sodium hydrosulfide with an alkyl halide. This method relies on the high nucleophilicity of sulfur to form the thiol group . Another method involves the use of thiourea as a nucleophilic sulfur source, which produces alkylisothiouronium salts that are then hydrolyzed to yield the thiol .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Phenylpropane-1-thiol undergoes various chemical reactions, including:

    Oxidation: Thiols can be oxidized to form disulfides. This reaction is typically carried out using oxidizing agents such as hydrogen peroxide or iodine.

    Reduction: Disulfides can be reduced back to thiols using reducing agents like dithiothreitol or sodium borohydride.

    Substitution: Thiols can participate in nucleophilic substitution reactions, where the thiol group replaces a leaving group in a molecule.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, iodine.

    Reduction: Dithiothreitol, sodium borohydride.

    Substitution: Alkyl halides, thiourea.

Major Products Formed:

    Oxidation: Disulfides.

    Reduction: Thiols.

    Substitution: Alkyl thiols.

Scientific Research Applications

1-Phenylpropane-1-thiol has several applications in scientific research:

Comparison with Similar Compounds

    Ethanethiol: A simpler thiol with a similar structure but fewer carbon atoms.

    1-Butanethiol: Another thiol with a longer carbon chain.

    2-Phenylpropane-1-thiol: A structural isomer with the thiol group in a different position.

Uniqueness: 1-Phenylpropane-1-thiol is unique due to its specific structure, which includes a phenyl group attached to the propane chain. This structure imparts distinct chemical properties and reactivity compared to other thiols .

Properties

IUPAC Name

1-phenylpropane-1-thiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12S/c1-2-9(10)8-6-4-3-5-7-8/h3-7,9-10H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKTSFRBEJWLNKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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